molecular formula C9H11BO4 B175019 (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid CAS No. 158429-38-0

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Cat. No. B175019
CAS RN: 158429-38-0
M. Wt: 193.99 g/mol
InChI Key: MOBGLFACQCDFEQ-UHFFFAOYSA-N
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Description

“(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid” is also known as 4-Methoxycarbonylphenylboronic acid, Methyl 4-boronobenzoate, and several other names . It has the empirical formula C8H9BO4 and a molecular weight of 179.97 . It is used in the synthesis and evaluation of several organic compounds .


Synthesis Analysis

This compound is used as a reagent in various reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC(=O)c1ccc(cc1)B(O)O . More detailed structural information may be found in the referenced crystallography studies .


Chemical Reactions Analysis

As a reagent, this compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also participates in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 197-200 °C (lit.) . More detailed physical and chemical properties may be available in the referenced sources .

Scientific Research Applications

Diol and Carbohydrate Recognition

(Hormuzd R. Mulla, Nicholas J. Agard, A. Basu, 2004) found that certain boronic acids, including derivatives similar to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, have the ability to bind to diols and carbohydrates. This suggests potential applications in recognizing and sensing these compounds.

Macrocyclic Chemistry

In the field of macrocyclic chemistry, (N. Fárfan et al., 1999) explored the use of various aryl boronic acids, including this compound derivatives, in forming complex macrocyclic structures. These have potential applications in molecular recognition and catalysis.

Multifunctional Compounds

(R. Zhang et al., 2017) synthesized derivatives of boronic acids with additional functionalities, suggesting applications in areas like therapeutics, biological labeling, and separation technologies.

Rhodium Complex Formation

(Y. Nishihara et al., 2002) investigated the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of cationic rhodium complexes. This could be relevant for developing new catalysts and materials in inorganic chemistry.

Protecting Group in Organic Synthesis

(Jun Yan et al., 2005) developed a new boronic acid protecting group, which has potential applications in organic synthesis, particularly in protecting sensitive functional groups during chemical reactions.

Fluorescence Quenching Studies

In the study of fluorescence quenching, (H. S. Geethanjali et al., 2015) researched boronic acid derivatives and their interaction with aniline in alcohols, which could have implications in the development of optical sensors and diagnostic tools.

Stereochemistry in Organic Chemistry

(S. Solujic et al., 1991) explored the use of boronic acids in stereochemical transformations, highlighting the role of boronic acid derivatives in complex organic synthesis processes.

Luminescent Properties

(Hongyu Zhang et al., 2006) studied the synthesis and luminescent properties of boron complexes, including those derived from phenylboronic acids, indicating potential uses in optoelectronic devices.

Carbohydrate Binding

(Meenakshi Dowlut, D. Hall, 2006) reported on a new class of carbohydrate-binding boronic acids, which has implications in biomedical fields, particularly in the design of sensors for biological molecules.

Fluorescent Chemosensors

(S. Huang et al., 2012) summarized the recent progress in boronic acid-based sensors for various substances, highlighting their potential in medical diagnostics and environmental monitoring.

Biomedical Applications

(J. Cambre, B. Sumerlin, 2011) discussed the value of boronic acid-containing polymers in biomedical applications, including their use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of this compound depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura cross-coupling reaction, it acts as a boron source that couples with aryl halides .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it is recommended to wash off with plenty of water .

Future Directions

Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their various biological applications . They are used in the synthesis of new drugs and their study is expected to yield promising results in the future .

Relevant Papers Several papers have been published on the synthesis and applications of boronic acids, including this compound . These papers provide more detailed information on the topics discussed above.

properties

IUPAC Name

(4-methoxycarbonyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBGLFACQCDFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623193
Record name [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158429-38-0
Record name [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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